molecular formula C26H28ClN3O2 B2629594 2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime CAS No. 338396-69-3

2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Cat. No.: B2629594
CAS No.: 338396-69-3
M. Wt: 449.98
InChI Key: YFONROQUUZVUGQ-BYCLXTJYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group, a phenyl ethanone moiety, and an oxime functional group attached to a chlorobenzyl group

Scientific Research Applications

2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a catalyst.

    Introduction of the Ethanone Group: The piperazine intermediate is then reacted with benzoyl chloride to introduce the phenyl ethanone moiety.

    Oxime Formation: The resulting compound is treated with hydroxylamine hydrochloride to form the oxime group.

    Chlorobenzyl Substitution: Finally, the oxime is reacted with 4-chlorobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxime group can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of 2-[4-(4-hydroxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime.

    Reduction: Formation of 2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved can include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone: Lacks the oxime and chlorobenzyl groups.

    1-Phenyl-1-ethanone O-(4-chlorobenzyl)oxime: Lacks the piperazine and methoxyphenyl groups.

    4-(4-Methoxyphenyl)piperazine: Lacks the ethanone and oxime groups.

Uniqueness

2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-phenylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O2/c1-31-25-13-11-24(12-14-25)30-17-15-29(16-18-30)19-26(22-5-3-2-4-6-22)28-32-20-21-7-9-23(27)10-8-21/h2-14H,15-20H2,1H3/b28-26+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFONROQUUZVUGQ-BYCLXTJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=NOCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C/C(=N\OCC3=CC=C(C=C3)Cl)/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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